molecular formula C15H12N2O B1349965 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-78-2

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1349965
CAS No.: 727975-78-2
M. Wt: 236.27 g/mol
InChI Key: UMZURMUNTPASCP-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group and a formyl group attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of solid support catalysts such as aluminum oxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol, this compound features a unique structure characterized by an imidazo and pyridine framework, which plays a critical role in its biological interactions and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

6 Methyl 2 phenylimidazo 1 2 a pyridine 3 carbaldehyde\text{6 Methyl 2 phenylimidazo 1 2 a pyridine 3 carbaldehyde}

This structure includes:

  • A methyl group at the 6-position of the imidazo ring.
  • A phenyl group at the 2-position.
  • An aldehyde functional group at the 3-position of the pyridine ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit enzymes and receptors associated with cancer pathways, leading to antiproliferative effects. For instance, compounds derived from this class have demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. While initial studies suggest it may possess such properties, further research is necessary to elucidate the mechanisms behind these effects and confirm its therapeutic potential in treating infections.

Synthesis Methods

Multiple synthesis methods have been developed for producing this compound efficiently in laboratory settings. These methods typically involve reactions that facilitate the formation of the imidazo-pyridine structure while introducing the necessary functional groups.

In Vitro Studies

A study investigating the compound's effects on cancer cell lines revealed that it could induce cell cycle arrest and apoptosis in specific cancer types. For example, in assays involving HCC827 cells (human non-small cell lung cancer), the compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM, indicating potent activity against these cells .

Interaction Studies

Further exploration into the binding affinity of this compound with various biological targets has shown promise. Interaction studies suggest that it may effectively inhibit key enzymes involved in cancer progression, which could be pivotal for developing new therapeutic strategies targeting these pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehydeSimilar imidazo-pyridine structure; different substitution patternDifferent position of methyl group
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeLacks methyl substitution; retains phenyl and aldehyde groupsNo methyl group; different biological activity profile
4-MethylquinolineContains a quinoline core; lacks imidazole functionalityDifferent ring structure; varied reactivity

This table highlights how specific substitutions can influence biological activity and chemical properties within this chemical class.

Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(12-5-3-2-4-6-12)13(10-18)17(14)9-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZURMUNTPASCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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